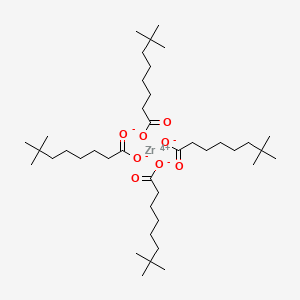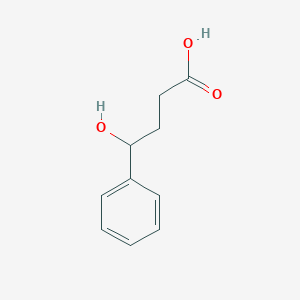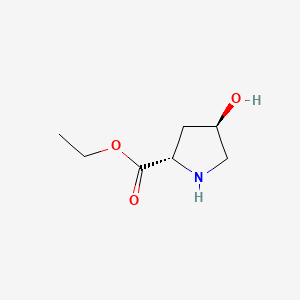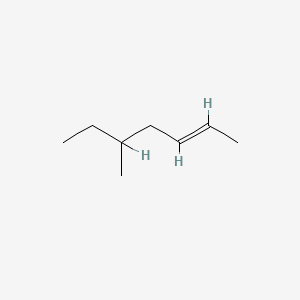
5-Methyl-2-heptene
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-heptene consists of 8 carbon atoms and 16 hydrogen atoms . The structure includes a double bond, which is characteristic of alkenes . The compound also has freely rotating bonds .Physical And Chemical Properties Analysis
5-Methyl-2-heptene has a density of 0.7±0.1 g/cm3, a boiling point of 115.2±7.0 °C at 760 mmHg, and a vapor pressure of 22.8±0.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 33.9±0.8 kJ/mol and a flash point of 11.9±9.2 °C . Its index of refraction is 1.420, and it has a molar refractivity of 39.1±0.3 cm3 .Scientific Research Applications
Flavor Compound Formation in Hazelnut Oil
5-Methyl-2-heptene, particularly in the form of 5-methyl-(E)-2-hepten-4-one, plays a significant role in the flavor profile of hazelnut oil. A stable isotope dilution assay was developed for its quantification, revealing higher concentrations in roasted hazelnut oil compared to unroasted oil. This compound is generated during the heat treatment of hazelnuts, indicating its importance in the development of the nut's characteristic flavor during processing (Pfnuer et al., 1999).
Crystal and Molecular Structure in Isotactic Polymers
The compound has been studied in the context of isotactic polymers. Research on isotactic poly-5-methyl-l-hexene and poly-(S)-5-methyl-l-heptene involved analyzing their crystal and molecular structures using X-ray diffraction. These studies contribute to a deeper understanding of the structural properties of these polymers, which is essential for applications in materials science (Corradini et al., 1970).
Atmospheric Chemistry and Environmental Impact
In environmental science, compounds like 6-Methyl-5-hepten-2-one, closely related to 5-Methyl-2-heptene, have been studied for their reactions with atmospheric radicals. Understanding these reactions is crucial for assessing the environmental impact and behavior of these compounds in the atmosphere (Smith et al., 1996).
Polymerization and Material Synthesis
5-Methyl-2-heptene derivatives have been utilized in the synthesis and study of various polymers. Research includes exploring the polymerization processes and understanding the properties of the resulting materials, which are valuable in developing new materials with specific characteristics (Brigodiot & Maréchal, 1981).
Chemical Synthesis and Reaction Studies
The compound has been involved in the study of various chemical synthesis processes and reactions. For example, research on the synthesis of sesquiterpene-like compounds from related compounds in the presence of aromatic hydrocarbons highlights its relevance in organic chemistry (Watanabe et al., 1975).
Thermochemistry of Organic Compounds
Research on the thermochemistry of organic compounds, including the energy required to rupture bonds in compounds like 1-heptene and derivatives, provides insights into the fundamental properties of these molecules. Such knowledge is crucial for applications in chemical engineering and materials science (Valatin, 1948).
NMR Studies in Polymer Science
The use of NMR (Nuclear Magnetic Resonance) in studying isotactic polymers of compounds like (S)-5-methyl-1-heptene contributes significantly to our understanding of polymer structures and properties. This research is essential for developing advanced materials with specific functionalities (Delfini et al., 1985).
Safety and Hazards
5-Methyl-2-heptene is a flammable liquid and vapor . It can cause serious eye irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice or attention .
Mechanism of Action
5-Methyl-2-heptene: is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ . Its primary targets are likely enzymes or receptors involved in cellular processes.
Mode of Action:
- Formation : 5-Methyl-2-heptene can participate in chemical reactions, potentially forming oximes or hydrazones. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones .
properties
IUPAC Name |
(E)-5-methylhept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUHUGDEZCPDK-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-heptene | |
CAS RN |
22487-87-2 | |
| Record name | (2E)-5-methylhept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-Methyl-2-heptene formed during the oligomerization of 1-butene?
A2: Research suggests that 5-Methyl-2-heptene is not a direct product of 1-butene oligomerization. [] The primary products of this reaction, catalyzed by carbon-supported cobalt oxide catalysts, are linear octenes (C8 olefins). 5-Methyl-2-heptene, along with other methyl-heptenes, is a secondary product formed in smaller amounts. These methyl-heptenes likely result from further reactions involving the initial octene products and potentially unreacted 1-butene.
Q2: Can 5-Methyl-2-heptene be synthesized through other chemical reactions?
A3: Yes, 5-Methyl-2-heptene can be synthesized from 5-methyl-3-heptanone through a hydrodeoxygenation process. [] This reaction, catalyzed by bifunctional catalysts such as copper or platinum loaded on alumina, involves the hydrogenation of the ketone to 5-methyl-3-heptanol followed by dehydration to yield a mixture of 5-methyl-3-heptene and 5-Methyl-2-heptene.
Q3: Are there any studies exploring the environmental impact of 5-Methyl-2-heptene?
A4: The provided research excerpts do not contain information regarding the environmental impact or degradation pathways of 5-Methyl-2-heptene. [, , ] Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
Q4: What is the role of protecting groups in the synthesis involving 5-Methyl-2-heptene?
A5: The total synthesis of tylonolide, a 16-membered macrolide antibiotic, utilizes 5-Methyl-2-heptene as a building block. [] The synthesis involves the esterification of a complex carboxylic acid with 4-(p-anisyloxymethyl)-5-methyl-2-heptene-2-ol. This suggests the use of p-anisyloxymethyl as a protecting group for the alcohol functionality during this specific reaction step.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



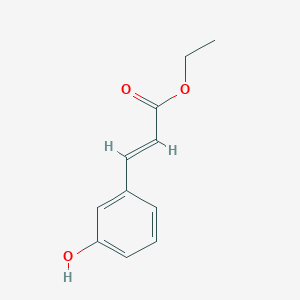
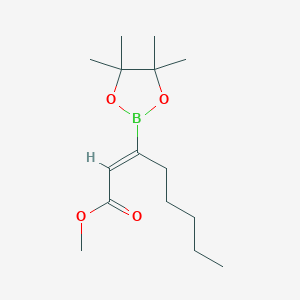
![1-[4-(Dimethylamino)phenyl]-6-phenylhexatriene](/img/structure/B1637963.png)
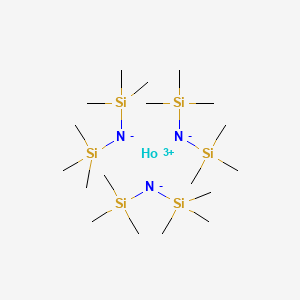




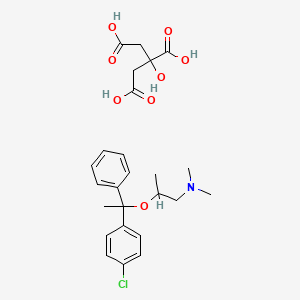
![[1,2,4]Triazolo[3,4-a]phthalazin-3-ol](/img/structure/B1637982.png)

